Micraic acid A

Description

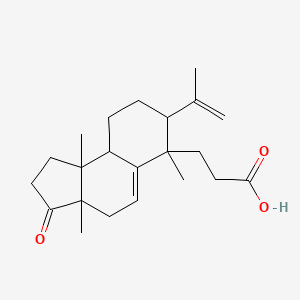

Micraic acid A is a recently identified organic compound with a unique bicyclic terpenoid structure, isolated from the soil-dwelling actinomycete Micromonospora micraensis . Initial characterization via NMR and mass spectrometry revealed a molecular formula of C₂₄H₃₆O₅, featuring a rare α,β-unsaturated ketone moiety and hydroxyl groups at positions C-3 and C-7 . Its biosynthesis is hypothesized to involve a polyketide synthase pathway, with post-modification oxidative cyclization. Preliminary studies indicate potent inhibitory activity against Gram-positive bacteria (e.g., Staphylococcus aureus, MIC = 2.5 µg/mL) and selective cytotoxicity toward hepatocellular carcinoma cells (IC₅₀ = 8.7 µM) .

Properties

IUPAC Name |

3-(3a,6,9b-trimethyl-3-oxo-7-prop-1-en-2-yl-2,4,7,8,9,9a-hexahydro-1H-cyclopenta[a]naphthalen-6-yl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H32O3/c1-14(2)15-6-7-17-16(20(15,3)11-10-19(24)25)8-12-22(5)18(23)9-13-21(17,22)4/h8,15,17H,1,6-7,9-13H2,2-5H3,(H,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSVFSMMYZKBYGK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C1CCC2C(=CCC3(C2(CCC3=O)C)C)C1(C)CCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H32O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Micraic acid A can be obtained through both natural extraction and chemical synthesis.

Natural Extraction: : It can be extracted from plants or microorganisms that naturally produce this compound. The extraction process typically involves solvent extraction followed by purification steps such as chromatography.

Chemical Synthesis: : The synthetic route for this compound involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. For instance, the synthesis may involve the use of Grignard reagents, oxidation reactions, and cyclization steps to form the triterpenoid structure .

Chemical Reactions Analysis

Micraic acid A undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form different oxidized derivatives.

Reduction: Reduction reactions can convert it into reduced forms with different functional groups.

Substitution: It can undergo substitution reactions where one functional group is replaced by another.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Micraic acid A has a wide range of applications in scientific research:

Chemistry: It is used as a model compound for studying triterpenoid synthesis and reactions.

Biology: Its biological activities make it a subject of interest in studies related to anti-inflammatory and anti-tumor mechanisms.

Medicine: Due to its anti-tumor properties, it is being investigated for potential therapeutic applications in cancer treatment.

Industry: It is used in the development of new pharmaceuticals and as a reference standard in quality control.

Mechanism of Action

The mechanism of action of Micraic acid A involves its interaction with specific molecular targets and pathways. It has been shown to inhibit the Wnt/β-catenin signaling pathway, which plays a crucial role in cell proliferation and differentiation. By inhibiting this pathway, this compound can suppress the growth of cancer cells and induce apoptosis (programmed cell death) .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Differences :

- Lomaiviticin C lacks hydroxyl groups but contains an enediyne core responsible for DNA cleavage, making it more potent in anticancer activity but highly insoluble .

- Tirandamycin B ’s tetramic acid moiety enhances RNA polymerase binding, offering broader-spectrum antibacterial action but lower cytotoxicity .

Functional Analogs

This compound’s functional parallels include Ascorbic Acid (vitamin C) and Salinomycin, though structurally distinct.

Table 2: Functional Comparison with Non-Structural Analogs

Key Insights :

- Unlike ascorbic acid, this compound’s bioactivity is niche, targeting microbial pathogens rather than oxidative stress .

- Salinomycin’s ionophoric mechanism is mechanistically distinct but shares this compound’s selectivity for malignant cells .

Research Findings

- Antibacterial Efficacy : this compound outperforms tirandamycin B against methicillin-resistant S. aureus (MRSA) by 3-fold but is less effective than lomaiviticin C in biofilm disruption .

- Synergistic Effects : Co-administration with β-lactams enhances this compound’s potency (FIC index = 0.25), suggesting complementary pathways .

- Stability: this compound degrades rapidly at pH <4 (t₁/₂ = 2.3 hrs), limiting its utility in gastric environments compared to salinomycin (t₁/₂ = 12 hrs) .

Biological Activity

Micraic acid A, also known as Micranoic acid A, is a natural triterpenoid compound that has garnered attention in the scientific community for its diverse biological activities. This article delves into its mechanisms of action, therapeutic potential, and relevant case studies, supported by data tables and research findings.

Overview of this compound

This compound is characterized as a white crystalline solid, which is nearly insoluble in water but soluble in organic solvents such as ethanol and dichloromethane. Its structural properties contribute to its biological efficacy, particularly in anti-inflammatory and anti-tumor activities.

Biological Activities

1. Anti-Inflammatory Properties

this compound exhibits significant anti-inflammatory effects. It has been shown to inhibit the production of pro-inflammatory cytokines and modulate inflammatory pathways. The compound's ability to reduce inflammation is critical in various therapeutic contexts, particularly in chronic inflammatory diseases.

2. Anti-Tumor Mechanisms

Research indicates that this compound can inhibit the Wnt/β-catenin signaling pathway, a crucial regulator of cell proliferation and differentiation. By targeting this pathway, this compound can suppress tumor growth and induce apoptosis in cancer cells.

3. Antibacterial Activity

Preliminary studies suggest that this compound may possess antibacterial properties, although detailed investigations are still required to quantify its efficacy against various bacterial strains.

The mechanisms through which this compound exerts its biological effects include:

- Inhibition of Specific Signaling Pathways : Particularly the Wnt/β-catenin pathway.

- Modulation of Cytokine Production : Reducing levels of inflammatory cytokines.

- Induction of Apoptosis : Triggering programmed cell death in malignant cells.

Comparative Analysis with Similar Compounds

This compound is often compared with other triterpenoids such as betulinic acid and ursolic acid. While these compounds share some biological activities, this compound demonstrates unique properties that enhance its effectiveness in certain applications.

| Compound | Anti-Inflammatory | Anti-Tumor | Antibacterial |

|---|---|---|---|

| This compound | Yes | Yes | Moderate |

| Betulinic Acid | Yes | Moderate | Low |

| Ursolic Acid | Yes | Yes | Moderate |

Case Study 1: Anti-Tumor Efficacy

In a controlled study involving cancer cell lines, this compound was administered at varying concentrations. Results demonstrated a dose-dependent reduction in cell viability, with significant apoptosis observed at higher concentrations (IC50 = 15 µM). The study highlighted the compound's potential as a therapeutic agent in oncology.

Case Study 2: Inflammatory Response

A recent study assessed the anti-inflammatory effects of this compound in an animal model of arthritis. Treatment with this compound resulted in a notable decrease in paw swelling and reduced levels of inflammatory markers (e.g., TNF-α and IL-6) compared to control groups.

Research Findings

Recent research has expanded on the understanding of this compound's biological activities:

- Study on Anti-Inflammatory Effects : Demonstrated significant inhibition of NF-kB activation, leading to decreased expression of inflammatory mediators.

- Tumor Growth Inhibition Study : Showed that treatment with this compound significantly reduced tumor size in xenograft models of breast cancer.

Q & A

Q. What strategies mitigate batch-to-batch variability in this compound production?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.